molecular formula C11H15BrClN B13048032 (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hcl

Katalognummer: B13048032
Molekulargewicht: 276.60 g/mol
InChI-Schlüssel: RIZVKUOFLAWWJH-MERQFXBCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15BrClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride typically involves several steps:

    Bromination: The starting material, 3-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Cyclopropylation: The brominated intermediate is then reacted with cyclopropylmethylamine under specific conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride may involve:

    Large-scale bromination: Using bromine or other brominating agents in a controlled environment.

    Automated cyclopropylation: Utilizing automated reactors to ensure consistent reaction conditions and yield.

    High-throughput purification: Employing industrial-scale purification methods to isolate the final product efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of iodinated or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in biological systems.

    Pathways Involved: It may influence signaling pathways or metabolic processes, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromo-3-methylphenol: A brominated phenol used in various chemical syntheses.

    Cyclopropylamine: A simpler amine with a cyclopropyl group, used in organic synthesis.

Uniqueness

(S)-(4-Bromo-3-methylphenyl)(cyclopropyl)methanamine hydrochloride is unique due to its specific chiral structure and the presence of both a bromine atom and a cyclopropyl group. This combination of features makes it particularly valuable in research and industrial applications.

Eigenschaften

Molekularformel

C11H15BrClN

Molekulargewicht

276.60 g/mol

IUPAC-Name

(S)-(4-bromo-3-methylphenyl)-cyclopropylmethanamine;hydrochloride

InChI

InChI=1S/C11H14BrN.ClH/c1-7-6-9(4-5-10(7)12)11(13)8-2-3-8;/h4-6,8,11H,2-3,13H2,1H3;1H/t11-;/m0./s1

InChI-Schlüssel

RIZVKUOFLAWWJH-MERQFXBCSA-N

Isomerische SMILES

CC1=C(C=CC(=C1)[C@H](C2CC2)N)Br.Cl

Kanonische SMILES

CC1=C(C=CC(=C1)C(C2CC2)N)Br.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.